(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL (1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17465217
InChI: InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17465217

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name (1R,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1
Standard InChI Key LQQQRHAUAACIFI-XVKPBYJWSA-N
Isomeric SMILES CC1=C(C=C(C=C1)Cl)[C@H]([C@H](C)O)N
Canonical SMILES CC1=C(C=C(C=C1)Cl)C(C(C)O)N

Introduction

Chemical Identification and Classification

(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL (CAS No. 1269965-19-6) is an amino alcohol belonging to the broader class of chiral amines. Its molecular formula is C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol . The IUPAC name reflects its stereochemistry: the (1R,2S) configuration denotes the spatial arrangement of the amino and hydroxyl groups on the propan-2-ol backbone. The aromatic ring is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, contributing to its unique electronic and steric properties .

The compound’s InChIKey (LQQQRHAUAACIFI-XVKPBYJWSA-N) and canonical SMILES representation (CC1=CC(=C(C=C1)Cl)C(C(N)O)C) provide precise identifiers for its structure in chemical databases . Its classification as a chiral amino alcohol underscores its utility in asymmetric synthesis, where stereochemical purity is critical for pharmacological activity.

Synthesis and Manufacturing

Industrial Production

Commercial suppliers, including Ambeed, Inc. (USA) and BLD Pharmatech Ltd. (China), synthesize this compound at scale for research and pharmaceutical applications . Ambeed’s production emphasizes high-purity intermediates for drug discovery, while BLD Pharmatech focuses on cost-effective bulk manufacturing .

Structural and Stereochemical Analysis

Molecular Geometry

The compound’s structure features a propan-2-ol backbone with amino and hydroxyl groups at the 1- and 2-positions, respectively. The aromatic ring’s chloro and methyl substituents introduce steric hindrance, influencing its reactivity and binding affinity in biological systems .

PropertyValue
Molecular FormulaC₁₀H₁₄ClNO
Molecular Weight199.68 g/mol
CAS Number1269965-19-6
H-Bond Donors/Acceptors2 / 2

Stereochemical Implications

The (1R,2S) configuration ensures distinct interactions with chiral environments, such as enzyme active sites. Computational models predict that reversing the configuration (e.g., to 1S,2R) would alter hydrogen-bonding patterns and reduce bioactivity.

Physicochemical Properties

Solubility and Stability

(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is soluble in polar solvents (e.g., water, ethanol) due to its hydrophilic functional groups but exhibits limited solubility in non-polar solvents like hexane . Stability studies indicate decomposition under strong acidic or basic conditions, necessitating storage at neutral pH and low temperatures.

Reactivity and Functionalization

Chemical Reactions

The compound participates in reactions characteristic of amines and alcohols:

  • Acylation: The amino group reacts with acyl chlorides to form amides, enhancing metabolic stability.

  • Oxidation: The hydroxyl group can be oxidized to a ketone, though this may compromise chirality.

  • Salt Formation: Reaction with hydrochloric acid yields a water-soluble hydrochloride salt, improving bioavailability .

Pharmacological Modifications

Derivatization at the amino or hydroxyl groups (e.g., alkylation, sulfonation) generates analogs with varied pharmacokinetic profiles. For example, methylating the hydroxyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration.

Applications in Pharmaceutical Research

Drug Intermediate

This compound serves as a building block for beta-adrenergic receptor ligands and antiviral agents. Its chiral centers are critical for enantioselective interactions with biological targets, reducing off-target effects .

Case Study: Antihypertensive Agents

In preclinical studies, derivatives of (1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL demonstrated ACE inhibitory activity, suggesting potential in hypertension treatment. Structural analogs with modified aryl groups showed improved binding affinity to angiotensin-converting enzyme (ACE).

SupplierLocationPurityAvailability
Ambeed, Inc.Illinois, USA≥95% eeR&D quantities
BLD PharmatechShanghai, China≥90% eeBulk orders

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